1,7-Bis(4-hydroxyphenyl)-4-hepten-3-one

lung cancer cytotoxicity natural product

1,7-Bis(4-hydroxyphenyl)-4-hepten-3-one (CAS 56973-65-0), also known as platyphyllenone, is a linear diarylheptanoid characterized by a C19H20O3 molecular formula (MW 296.36) featuring a conjugated α,β-unsaturated ketone (4-hepten-3-one) core flanked by two para‑hydroxyphenyl rings. It belongs to a structurally diverse class of plant‑derived secondary metabolites, but its specific double‑bond configuration at C4 (E‑geometry) and hydroxylation pattern fundamentally distinguishes it from saturated and non‑hydroxylated analogs.

Molecular Formula C19H20O3
Molecular Weight 296.4 g/mol
Cat. No. B12433598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Bis(4-hydroxyphenyl)-4-hepten-3-one
Molecular FormulaC19H20O3
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC=CC(=O)CCC2=CC=C(C=C2)O)O
InChIInChI=1S/C19H20O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h2,4-6,8-9,11-14,21-22H,1,3,7,10H2
InChIKeyGIKJADRKBZHVCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,7-Bis(4-hydroxyphenyl)-4-hepten-3-one: CAS 56973-65-0 Structural Identity and Core Procurement Specifications


1,7-Bis(4-hydroxyphenyl)-4-hepten-3-one (CAS 56973-65-0), also known as platyphyllenone, is a linear diarylheptanoid characterized by a C19H20O3 molecular formula (MW 296.36) featuring a conjugated α,β-unsaturated ketone (4-hepten-3-one) core flanked by two para‑hydroxyphenyl rings . It belongs to a structurally diverse class of plant‑derived secondary metabolites, but its specific double‑bond configuration at C4 (E‑geometry) and hydroxylation pattern fundamentally distinguishes it from saturated and non‑hydroxylated analogs [1]. The compound is isolated from natural sources including *Betula platyphylla* (Asian white birch) and *Alnus rubra* bark [2].

1,7-Bis(4-hydroxyphenyl)-4-hepten-3-one: Why Substitution with Saturated or Non-Hydroxylated Analogs Compromises Scientific Outcomes


The 4‑hepten‑3‑one core and the precise para‑hydroxylation pattern of 1,7‑Bis(4‑hydroxyphenyl)‑4‑hepten‑3‑one are not arbitrary structural features; they are primary determinants of its observed biological activity and physicochemical behavior. Saturated analogs such as 1,7‑bis(4‑hydroxyphenyl)‑3‑heptanone (CHEBI:70700) lack the α,β‑unsaturated ketone that is essential for Michael‑type addition reactions with biological nucleophiles, a key mechanism for covalent target engagement [1]. Conversely, the non‑hydroxylated analog 1,7‑diphenyl‑4‑hepten‑3‑one (CAS 79559-59-4) exhibits a dramatically higher calculated LogP (XLogP 4.50) and lower topological polar surface area (TPSA 17.10 Ų) compared to the target compound (TPSA 57.50 Ų), which significantly alters aqueous solubility, membrane permeability, and H‑bond donor/acceptor capacity [2][3]. Even within the broader diarylheptanoid class—which includes curcuminoids with a 1,3‑diketone moiety—the monocarbonyl scaffold of the target compound confers distinct chemical stability and a divergent polypharmacology profile [4]. Therefore, direct substitution without orthogonal biological and physicochemical validation risks introducing uncharacterized variables into experimental systems and invalidating cross‑study comparisons [5].

1,7-Bis(4-hydroxyphenyl)-4-hepten-3-one: A Quantitative Evidence Guide for Scientific Selection Against Closest Analogs


Potent and Selective Cytotoxicity in Lung Cancer Cell Lines Compared to Untreated Controls

The compound, designated BE1, reduces cell viability in multiple human lung cancer cell lines in a concentration-dependent manner relative to untreated controls [1].

lung cancer cytotoxicity natural product

Dual Mechanism of Action: Apoptosis Induction Coupled with Autophagy Flux Suppression

BE1 treatment increases both LC3‑II and p62/SQSTM1 protein levels—a hallmark of impaired autophagic degradation—while simultaneously activating caspase‑3 cleavage and p38 MAPK phosphorylation, a mechanistic signature distinct from many natural product‑derived anticancer agents that solely induce apoptosis [1].

autophagy apoptosis p38 MAPK

Physicochemical Differentiation: Enhanced Polar Surface Area Relative to Non-Hydroxylated Analog

The topological polar surface area (TPSA) of the target compound is substantially higher (57.50 Ų) than that of its non‑hydroxylated analog 1,7‑diphenyl‑4‑hepten‑3‑one (TPSA 17.10 Ų) [1][2].

physicochemical property solubility drug-likeness

Cell Cycle Arrest at G2/M Phase: A Distinctive Phenotypic Endpoint

BE1 induces cell cycle arrest specifically at the G2/M phase in A549 lung cancer cells, as quantified by flow cytometric analysis of DNA content [1].

cell cycle arrest G2/M phase flow cytometry

1,7-Bis(4-hydroxyphenyl)-4-hepten-3-one: Optimal Research and Industrial Application Scenarios


Chemical Probe for Autophagy Flux Studies in Oncology

BE1 serves as a well-characterized small-molecule tool to inhibit autophagic flux (evidenced by LC3‑II and p62 accumulation) while simultaneously triggering p38‑dependent apoptosis. This dual activity makes it suitable for mechanistic studies investigating the therapeutic potential of combined autophagy suppression and apoptosis induction in lung and potentially other cancer types [1].

Natural Product Reference Standard for Diarylheptanoid Profiling

Given its isolation from *Betula platyphylla* and *Alnus rubra*, BE1 can function as an authentic reference standard for the identification and quantification of diarylheptanoids in plant extracts, herbal formulations, and metabolomics studies. Its distinct LC‑MS fragmentation pattern and UV absorption profile support robust analytical method development [2].

Lead Compound for Medicinal Chemistry Optimization

The monocarbonyl diarylheptanoid scaffold of BE1, which lacks the metabolically labile 1,3‑diketone moiety of curcuminoids, offers a more stable starting point for medicinal chemistry campaigns. The presence of the α,β‑unsaturated ketone and phenolic hydroxyls provides tractable synthetic handles for the generation of focused analog libraries aimed at improving potency, selectivity, and pharmacokinetic properties [3][4].

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